2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[2-(4-Methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an acetamide-linked 4-isopropylphenyl moiety. Its molecular formula is C₃₁H₂₉N₃O₄ (calculated based on structural analysis), with a molecular weight of approximately 507.6 g/mol.
Key structural features include:
- Quinoline core: A bicyclic aromatic system with inherent π-π stacking and hydrophobic interactions.
- 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence receptor binding via methoxy group interactions.
- Acetamide linker: Provides hydrogen-bonding capacity and structural flexibility.
- 4-Isopropylphenyl group: A bulky hydrophobic substituent that may improve membrane permeability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18(2)19-8-12-21(13-9-19)28-27(30)17-32-26-16-25(20-10-14-22(31-3)15-11-20)29-24-7-5-4-6-23(24)26/h4-16,18H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRLOAURYXORKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with a palladium or platinum catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Structural Analysis
- Heterocyclic Core: The target compound’s quinoline core differs from HC-030031’s purine dione and ’s triazole systems.
- Substituent Effects: The 4-isopropylphenyl group in the target compound and HC-030031 suggests shared hydrophobic binding pockets in biological targets (e.g., TRPA1). However, HC-030031’s purine dione moiety introduces additional hydrogen-bonding sites absent in the quinoline-based compound .
- Synthetic Accessibility : Compounds like 19s () and HC-030031 are synthesized via amide coupling or nucleophilic substitution, suggesting analogous routes for the target compound .
Physicochemical Properties
- Solubility : Polar groups (e.g., acetamide in 19s) improve aqueous solubility compared to sulfanyl or triazole derivatives () .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinoline core and subsequent modifications to introduce the methoxy and acetamide groups. The following general synthetic route can be outlined:
- Formation of Quinoline Derivative : Utilizing methods such as Pfitzinger reaction or Suzuki-Miyaura cross-coupling to introduce substituents at the 2 and 4 positions of the quinoline ring.
- Amide Coupling : The introduction of the acetamide moiety is achieved through coupling reactions with appropriate amines.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antiviral Activity
Recent studies have indicated that quinoline derivatives exhibit significant antiviral properties. For instance, a study highlighted that certain quinoline analogs demonstrated potent activity against Enterovirus D68 (EV-D68), a virus associated with respiratory illnesses. These compounds were shown to inhibit viral replication effectively, suggesting that similar derivatives may possess comparable antiviral effects due to their structural similarities .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. Research has demonstrated that N-phenyl derivatives of acetamides exhibit anticonvulsant activity in animal models. These studies typically employ the maximal electroshock (MES) test to evaluate efficacy, revealing that specific structural modifications can enhance activity. For example, compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, indicating a relationship between molecular structure and biological activity .
Case Study 1: Antiviral Efficacy
A series of quinoline derivatives were tested for their ability to inhibit EV-D68. The results indicated that modifications at the 2-position significantly influenced antiviral efficacy. Compounds with bulky substituents showed enhanced activity compared to simpler analogs, suggesting that steric factors play a critical role in binding affinity to viral targets .
Case Study 2: Anticonvulsant Properties
In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that specific substitutions led to increased protection against seizures in MES tests. Compounds exhibiting higher logP values were particularly effective at later time points post-administration, highlighting the importance of lipophilicity in central nervous system penetration and therapeutic action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at 4-position | Enhances solubility and bioavailability |
| Propan-2-yl group | Increases lipophilicity and CNS penetration |
| Quinoline core | Essential for antiviral and anticonvulsant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
